molecular formula C9H14O B2490125 1,3-Dicyclopropylpropan-2-one CAS No. 14113-98-5

1,3-Dicyclopropylpropan-2-one

Cat. No.: B2490125
CAS No.: 14113-98-5
M. Wt: 138.21
InChI Key: UEIYJHPPHUWGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dicyclopropylpropan-2-one: is an organic compound with the molecular formula C₉H₁₄O It features two cyclopropyl groups attached to a central propanone structure

Scientific Research Applications

1,3-Dicyclopropylpropan-2-one has several applications in scientific research:

Future Directions

The future directions of synthetic chemistry, including the synthesis of compounds like 1,3-Dicyclopropylpropan-2-one, involve improving the ability of synthesis and enhancing the application of synthesis . This includes the development of higher selectivity, higher efficiency, environmentally benign processes, and sustainable energy sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclopropylpropan-2-one can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopropylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted cyclopropyl derivatives.

Mechanism of Action

The mechanism of action of 1,3-Dicyclopropylpropan-2-one involves its interaction with various molecular targets. The cyclopropyl groups can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The central ketone group can also undergo nucleophilic addition reactions, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl ketone: Similar in structure but with only one cyclopropyl group.

    1,3-Diphenylpropan-2-one: Features phenyl groups instead of cyclopropyl groups.

Uniqueness

1,3-Dicyclopropylpropan-2-one is unique due to the presence of two cyclopropyl groups, which impart significant ring strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for synthesizing novel materials with unique properties .

Properties

IUPAC Name

1,3-dicyclopropylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIYJHPPHUWGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.